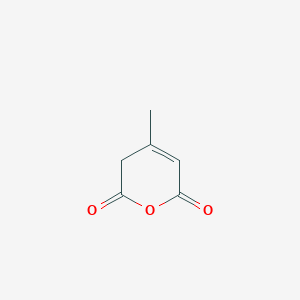
2H-Pyran-2,6(3H)-dione, 4-methyl-
Descripción general
Descripción
2H-Pyran-2,6(3H)-dione, 4-methyl- is a chemical compound commonly known as 4-methylcoumarin. It is a heterocyclic organic compound that is widely used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-methylcoumarin is not fully understood. However, it is known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes, histamine receptors, and acetylcholinesterase enzymes. It is also known to have antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
4-methylcoumarin has various biochemical and physiological effects, including its ability to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and toxins in the body. It also has anticoagulant and antiplatelet effects, which can be useful in the treatment of thrombosis and other blood disorders. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methylcoumarin in lab experiments is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular starting material for the synthesis of other coumarin derivatives. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are many potential future directions for the use of 4-methylcoumarin in scientific research. One area of interest is its potential as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively kills cancer cells. Another area of interest is its potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into its potential as an anticoagulant and antiplatelet agent, which could have important clinical applications in the treatment of thrombosis and other blood disorders.
Conclusion:
In conclusion, 4-methylcoumarin is a versatile and widely used chemical compound with many scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of 4-methylcoumarin could lead to important advances in various fields of science and medicine.
Aplicaciones Científicas De Investigación
4-methylcoumarin has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a starting material for the synthesis of other coumarin derivatives. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
4-methyl-3H-pyran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVLFICHAFVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306419 | |
| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2,6(3H)-dione, 4-methyl- | |
CAS RN |
67116-19-2 | |
| Record name | 3-Methylglutaconic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067116192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLGLUTACONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SNI7394H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



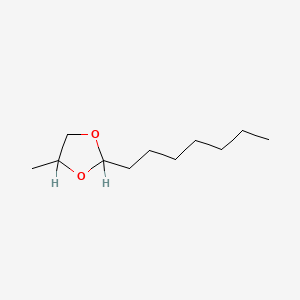
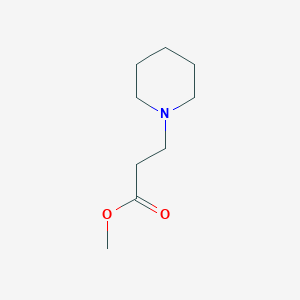
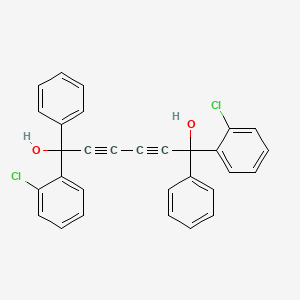
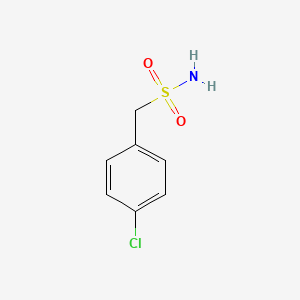
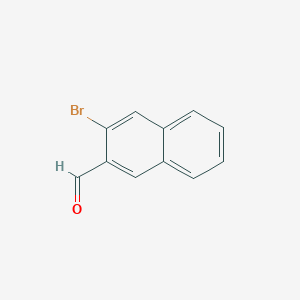
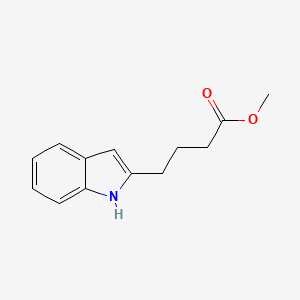
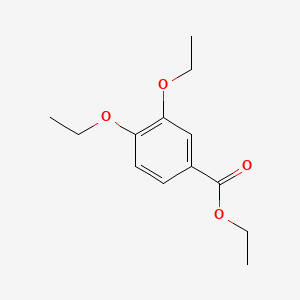
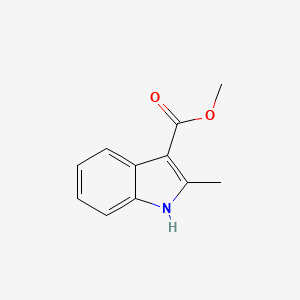
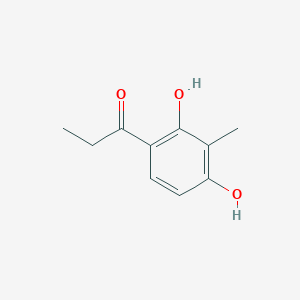
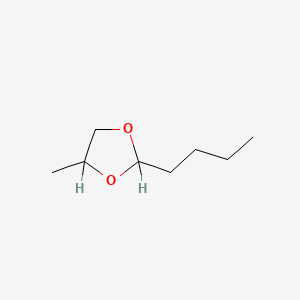

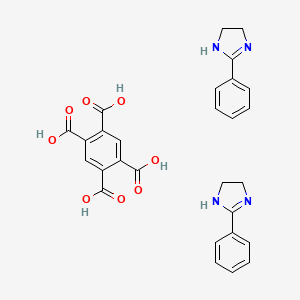
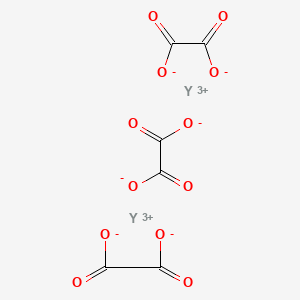
![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)